molecular formula C15H14N2O3 B2434446 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate CAS No. 1351607-43-6

1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B2434446
CAS No.: 1351607-43-6
M. Wt: 270.288
InChI Key: NODWGZOGZPXLGP-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate is a complex organic compound that combines the structural motifs of benzimidazole and furan Benzimidazole is a heterocyclic aromatic organic compound, while furan is a heterocyclic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate typically involves the formation of the benzimidazole and furan rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include the optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and furan derivatives, such as:

  • 1H-benzo[d]imidazole-2-yl derivatives
  • 2,5-dimethylfuran derivatives

Uniqueness

What sets 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate apart is its unique combination of the benzimidazole and furan rings, which imparts distinct chemical and physical properties. This combination can enhance its stability, reactivity, and potential for functionalization compared to simpler analogs .

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,5-dimethylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-9-6-12(10(2)19-9)15(18)20-11-4-5-14-13(7-11)16-8-17(14)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWGZOGZPXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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